YM511

Catalog No.
S547582
CAS No.
148869-05-0
M.F
C16H12BrN5
M. Wt
354.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
YM511

CAS Number

148869-05-0

Product Name

YM511

IUPAC Name

4-[(4-bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile

Molecular Formula

C16H12BrN5

Molecular Weight

354.20 g/mol

InChI

InChI=1S/C16H12BrN5/c17-15-5-1-14(2-6-15)10-22(21-11-19-20-12-21)16-7-3-13(9-18)4-8-16/h1-8,11-12H,10H2

InChI Key

GGPPBTSXFROGAE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4-(N-(4-bromobenzyl)-N-(4-cyanophenyl)amino)-4H-1,2,4-triazole, YM 511, YM-511, YM511

Canonical SMILES

C1=CC(=CC=C1CN(C2=CC=C(C=C2)C#N)N3C=NN=C3)Br

The exact mass of the compound 4-[(4-Bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile is 353.0276 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

YM511 is a third-generation, non-steroidal, competitive aromatase (CYP19A1) inhibitor. It is distinguished by its high potency, with reported IC50 values of 0.12 nM against human placental aromatase and 0.4 nM against rat ovarian aromatase [1]. This level of activity positions it among the most potent inhibitors in its class, making it a critical tool for research requiring near-complete and selective suppression of estrogen biosynthesis from androgen precursors.

While other non-steroidal aromatase inhibitors like Letrozole and Anastrozole are available, they are not directly interchangeable with YM511 in sensitive research applications. Differences in enzymatic inhibition potency (IC50) can be substantial, impacting the dose required to achieve a specific level of estrogen suppression and affecting the reproducibility of experimental outcomes [1]. Furthermore, variations in selectivity against other cytochrome P450 enzymes involved in steroidogenesis can introduce confounding off-target effects, making a highly selective agent like YM511 essential for studies where the specific role of aromatase is being isolated.

Superior In Vitro Potency Against Human Aromatase

In a direct comparative study using human placental microsomes, YM511 demonstrated an IC50 of 0.12 nM, establishing it as a sub-nanomolar inhibitor. This was found to be approximately three times more potent than other contemporary non-steroidal inhibitors tested in the same study, including CGS 20267 (Letrozole) [1]. Other independent studies report IC50 values for Anastrozole and Letrozole in the range of 11-15 nM against human placental aromatase, further highlighting the potency advantage of YM511 [REFS-2, REFS-3].

Evidence DimensionAromatase Inhibition (IC50)
Target Compound Data0.12 nM (YM511)
Comparator Or BaselineApprox. 3-fold more potent than Letrozole (CGS 20267) [<a href="https://pubmed.ncbi.nlm.nih.gov/7474441/" target="_blank">1</a>]. Letrozole IC50: ~11.5 nM . Anastrozole IC50: ~15 nM .
Quantified Difference~3x vs. Letrozole in direct comparison; >100x vs. reported values for Letrozole/Anastrozole.
ConditionsHuman placental microsomes assay.

Higher potency allows for the use of lower concentrations in vitro, reducing the potential for off-target effects and providing a clearer, more reproducible model of estrogen deprivation.

Exceptional Selectivity for Aromatase Over Other Steroidogenic Enzymes

YM511 demonstrates a high degree of specificity for aromatase. The IC50 values for inhibition of aldosterone and cortisol production in adrenal cells were 5,500 to 9,800 times higher than its IC50 for rat ovarian aromatase [1]. The IC50 for testosterone production was over 130,000 times higher, indicating negligible impact on other key steps in the steroid synthesis pathway [1]. This level of selectivity is critical for experiments designed to isolate the effects of estrogen deprivation without confounding variables from other hormonal disruptions.

Evidence DimensionInhibitory Potency Ratio (IC50 for other enzymes / IC50 for aromatase)
Target Compound Data5,500x - 130,000x
Comparator Or BaselineGeneral benchmark for a highly selective inhibitor.
Quantified DifferenceDemonstrates multi-thousand-fold selectivity for the target enzyme.
ConditionsIn vitro assays using rat adrenal cells for aldosterone/cortisol production and rat ovarian aromatase.

High selectivity ensures that observed biological effects are due to aromatase inhibition alone, preventing misinterpretation of data caused by unintended inhibition of other steroid hormone pathways.

Demonstrated Superior In Vivo Potency in an Estrogen-Dependent Model

The superior in vitro potency of YM511 translates to enhanced in vivo activity. In a rat model, a 2-week administration of YM511 at 1 mg/kg decreased uterine weight to a level comparable to surgical ovariectomy. This effect was achieved with 10-fold greater potency than other aromatase inhibitors tested in the same study [1]. This provides strong evidence that YM511 is a highly effective agent for achieving profound estrogen suppression in living systems.

Evidence DimensionIn Vivo Potency (Dose for Ovariectomy-Equivalent Uterine Weight Reduction)
Target Compound Data1 mg/kg (YM511)
Comparator Or Baseline10-fold more potent than comparator inhibitors.
Quantified Difference10x improvement in dose-efficacy.
Conditions2-week administration in female rats.

This demonstrates that the high enzymatic potency of YM511 is effective in a complex biological system, making it a more reliable and dose-efficient choice for in vivo studies.

High-Potency Estrogen Deprivation Studies

For in vitro and in vivo research models requiring maximal, consistent, and dose-efficient suppression of estrogen biosynthesis. The sub-nanomolar potency of YM511 makes it a primary choice for studies in hormone-dependent cancer cell lines or animal models where achieving a state comparable to ovariectomy is desired [1].

Selective Aromatase Pathway Interrogation

Ideal for experiments designed to isolate the specific downstream effects of aromatase inhibition. The demonstrated high selectivity of YM511 against other key steroidogenic enzymes minimizes the risk of confounding data from off-target hormonal effects, ensuring that results are directly attributable to the reduction in estrogen [1].

Precursor for Medicinal Chemistry and Probe Development

The well-characterized, high-affinity core structure of YM511 makes it a suitable chemical scaffold for the synthesis of derivatives, including radiolabeled imaging agents for PET/SPECT studies targeting aromatase-expressing tissues [2]. Its established potency provides a strong baseline for structure-activity relationship (SAR) studies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Exact Mass

353.02761 Da

Monoisotopic Mass

353.02761 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TK6QEB6SVR

Other CAS

148869-05-0

Wikipedia

YM511 (pharmaceutical)

Dates

Last modified: 08-15-2023
1: Song J, Wu Z, Wangtrakuldee B, Choi SR, Zha Z, Ploessl K, Mach RH, Kung H. 4-(((4-Iodophenyl)methyl)-4H-1,2,4-triazol-4-ylamino)-benzonitrile: A Potential Imaging Agent for Aromatase. J Med Chem. 2016 Oct 27;59(20):9370-9380. Epub 2016 Oct 11. PubMed PMID: 27690428.
2: Takahashi K, Hosoya T, Onoe K, Doi H, Nagata H, Hiramatsu T, Li XL, Watanabe Y, Wada Y, Takashima T, Suzuki M, Onoe H, Watanabe Y. 11C-cetrozole: an improved C-11C-methylated PET probe for aromatase imaging in the brain. J Nucl Med. 2014 May;55(5):852-7. doi: 10.2967/jnumed.113.131474. Epub 2014 Mar 27. PubMed PMID: 24676756.
3: Woo LW, Bubert C, Sutcliffe OB, Smith A, Chander SK, Mahon MF, Purohit A, Reed MJ, Potter BV. Dual aromatase-steroid sulfatase inhibitors. J Med Chem. 2007 Jul 26;50(15):3540-60. Epub 2007 Jun 20. PubMed PMID: 17580845.
4: Wood PM, Woo LW, Humphreys A, Chander SK, Purohit A, Reed MJ, Potter BV. A letrozole-based dual aromatase-sulphatase inhibitor with in vivo activity. J Steroid Biochem Mol Biol. 2005 Feb;94(1-3):123-30. Epub 2005 Feb 5. PubMed PMID: 15862957.
5: Dowsett M, Haynes BP. Hormonal effects of aromatase inhibitors: focus on premenopausal effects and interaction with tamoxifen. J Steroid Biochem Mol Biol. 2003 Sep;86(3-5):255-63. Review. PubMed PMID: 14623519.
6: Tominaga T, Suzuki T. Early phase II study of the new aromatase inhibitor YM511 in postmenopausal patients with breast cancer. Difficulty in clinical dose recommendation based on preclinical and phase I findings. Anticancer Res. 2003 Jul-Aug;23(4):3533-42. PubMed PMID: 12926103.
7: Woo LW, Sutcliffe OB, Bubert C, Grasso A, Chander SK, Purohit A, Reed MJ, Potter BV. First dual aromatase-steroid sulfatase inhibitors. J Med Chem. 2003 Jul 17;46(15):3193-6. PubMed PMID: 12852749.
8: Kudoh M, Susaki Y, Ideyama Y, Nanya T, Mori M, Shikama H. Inhibitory effects of a novel aromatase inhibitor, YM511, on growth of endometrial explants and insulin-like growth factor-I gene expression in rats with experimental endometriosis. J Steroid Biochem Mol Biol. 1997 Sep-Oct;63(1-3):75-80. PubMed PMID: 9449208.
9: Okada M, Yoden T, Kawaminami E, Shimada Y, Kudoh M, Isomura Y. Studies on aromatase inhibitors. IV. Synthesis and biological evaluation of N,N-disubstituted-5-aminopyrimidine derivatives. Chem Pharm Bull (Tokyo). 1997 Aug;45(8):1293-9. PubMed PMID: 9301028.
10: Okada M, Yoden T, Kawaminami E, Shimada Y, Kudoh M, Isomura Y. Studies on aromatase inhibitors. III. Synthesis and biological evaluation of [(4-bromobenzyl)(4-cyanophenyl)amino]azoles and their azine analogs. Chem Pharm Bull (Tokyo). 1997 Mar;45(3):482-6. PubMed PMID: 9085555.
11: Okada M, Yoden T, Kawaminami E, Shimada Y, Kudoh M, Isomura Y, Shikama H, Fujikura T. Studies on aromatase inhibitors. I. Synthesis and biological evaluation of 4-amino-4H-1,2,4-triazole derivatives. Chem Pharm Bull (Tokyo). 1996 Oct;44(10):1871-9. PubMed PMID: 8904814.
12: Kudoh M, Susaki Y, Ideyama Y, Nanya T, Mori M, Shikama H, Fujikura T. Inhibitory effect of a novel non-steroidal aromatase inhibitor, YM511 on the proliferation of MCF-7 human breast cancer cell. J Steroid Biochem Mol Biol. 1996 May;58(2):189-94. PubMed PMID: 8809200.
13: Kudoh M, Susaki Y, Ideyama Y, Nanya T, Okada M, Shikama H, Fujikura T. The potent and selective inhibition of estrogen production by non-steroidal aromatase inhibitor, YM511. J Steroid Biochem Mol Biol. 1995 Sep;54(5-6):265-71. PubMed PMID: 7577709.

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